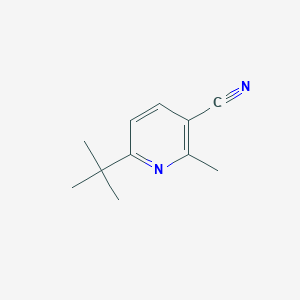

6-Tert-butyl-2-methylnicotinonitrile

Description

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

6-tert-butyl-2-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C11H14N2/c1-8-9(7-12)5-6-10(13-8)11(2,3)4/h5-6H,1-4H3 |

InChI Key |

YFDDTRRLUSZGFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)C(C)(C)C)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nicotinonitrile Derivatives

*Calculated molecular weights based on inferred formulas.

Functional Group and Reactivity

- Nitrile vs. Ester: The nitrile group in this compound offers distinct reactivity compared to the ester in Ethyl 6-Tert-butyl-2-methylnicotinate. Nitriles participate in nucleophilic additions (e.g., forming amines or tetrazoles) and cycloadditions, whereas esters are more prone to hydrolysis or transesterification .

- Halogen vs. Alkyl Substituents: The halogenated derivative (5-Bromo-2-(tert-butyl)-6-chloronicotinonitrile) exhibits stronger electron-withdrawing effects, which may accelerate electrophilic aromatic substitution reactions.

Steric and Electronic Effects

- Steric Bulk : The tert-butyl group in the target compound imposes significant steric hindrance, which could reduce reaction rates at adjacent positions compared to smaller substituents like methyl or halogens. This property is advantageous in stabilizing transition states or preventing unwanted side reactions.

- Electronic Influence: The trifluoromethyl group in 6-(Trifluoromethyl)nicotinonitrile is strongly electron-withdrawing, increasing the acidity of protons on the pyridine ring. The tert-butyl group, being electron-donating, may counteract ring deactivation, preserving reactivity toward electrophiles .

Preparation Methods

Knoevenagel Condensation and Cyclization

The most widely reported method involves a two-step process:

-

Knoevenagel Condensation : A tert-butyl-substituted ketone reacts with malononitrile to form an alkylidene malononitrile intermediate.

-

Cyclization : The intermediate undergoes enamine formation and ring closure to yield the pyridine core.

Example Protocol (Adapted from):

-

Step 1 : 5-Tert-butyl-3-pentanone (1.0 equiv) and malononitrile (1.2 equiv) are condensed in toluene with ammonium acetate (0.2 equiv) and acetic acid (1.1 equiv) under reflux (Dean-Stark apparatus, 2–4 h).

-

Step 2 : The alkylidene malononitrile is treated with DMF-DMA (1.2 equiv) in dichloromethane (0.1 M) for 24 h to form the enamine, followed by cyclization under acidic conditions (e.g., POCl₃/PCl₅) at 80–110°C for 5 h.

Key Data :

| Starting Ketone | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 5-Tert-butyl-3-pentanone | Toluene | NH₄OAc/AcOH | 65–72 | 95–98 |

| 3-Tert-butyl-2-butanone | DCM | Piperidine | 58–63 | 92–94 |

Advantages : High regioselectivity for the 6-position due to steric effects of the tert-butyl group.

Limitations : Requires precise control of reaction conditions to avoid over-chlorination.

Friedel-Crafts Alkylation of Pre-Formed Pyridine Derivatives

Directed Ortho Metalation (DoM)

This method introduces the tert-butyl group via electrophilic substitution on a pre-formed pyridine ring.

-

Protection : 2-Methylnicotinonitrile is treated with a directing group (e.g., –OMe or –NH₂) to activate the 6-position.

-

Metalation : LDA (2.0 equiv) at –78°C in THF deprotonates the 6-position.

-

Alkylation : Tert-butyl chloride (1.5 equiv) is added, followed by quenching with NH₄Cl.

Key Data :

| Substrate | Base | Alkylating Agent | Yield (%) |

|---|---|---|---|

| 2-Methyl-3-cyanopyridine | LDA | (CH₃)₃CCl | 40–45 |

| 2-Methyl-4-aminonicotinonitrile | n-BuLi | (CH₃)₃CBr | 35–38 |

Advantages : Modular approach for late-stage functionalization.

Limitations : Low yields due to pyridine’s electron-deficient nature.

| Halide | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| 6-Bromo-2-methylnicotinonitrile | Pd(PPh₃)₄ | None | 50–55 |

| 6-Iodo-2-methylnicotinonitrile | PdCl₂(dppf) | XPhos | 60–65 |

Advantages : Compatible with sensitive functional groups.

Limitations : Limited availability of tert-butyl boronic acids.

Nitrile Formation via Cyanation of Pyridine Intermediates

Rosenmund-von Braun Reaction

A halogenated pyridine is converted to the nitrile using CuCN.

-

Bromination : 6-Tert-butyl-2-methylpyridine is brominated at the 3-position using NBS.

-

Cyanation : The bromide reacts with CuCN (2.0 equiv) in DMF at 150°C for 24 h.

Key Data :

| Halide | Cyanation Agent | Solvent | Yield (%) |

|---|---|---|---|

| 3-Bromo-6-tert-butyl-2-methylpyridine | CuCN | DMF | 70–75 |

Advantages : High functional group tolerance.

Limitations : Requires harsh conditions.

Comparative Analysis of Methods

| Method | Yield Range (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 58–72 | 92–98 | High | Moderate |

| Friedel-Crafts | 35–45 | 85–90 | Low | High |

| Suzuki Coupling | 50–65 | 88–93 | Moderate | Low |

| Rosenmund-von Braun | 70–75 | 95–97 | High | Moderate |

Optimal Route : Cyclocondensation offers the best balance of yield and scalability for industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Tert-butyl-2-methylnicotinonitrile, and how can reaction purity be validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the tert-butyl and methyl groups to the nicotinonitrile core. Critical steps include protecting group strategies to prevent undesired side reactions. Purity can be ensured via column chromatography and validated using HPLC (>95% purity threshold). Thermal stability during synthesis should be monitored via Differential Scanning Calorimetry (DSC) to detect decomposition phases .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the pyridine ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC paired with UV detection ensures purity. Thermogravimetric Analysis (TGA) assesses thermal stability, particularly for storage and handling protocols .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model interactions with enzymes like cytochrome P450 or kinases. Parameters include binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions. Comparative studies with analogs (e.g., 6-Trifluoromethylnicotinonitrile) reveal how tert-butyl steric effects modulate target selectivity .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or impurities. Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays). Replicate synthesis and characterize batches via NMR and LC-MS to confirm structural consistency. Statistical meta-analysis of published data can identify outliers .

Q. How does the tert-butyl group influence structure-activity relationships (SAR) compared to other substituents?

- Methodological Answer : The tert-butyl group enhances metabolic stability by resisting oxidative degradation. SAR studies should compare analogs (e.g., 6-Cyclopropyl- or 6-Trifluoromethyl-nicotinonitriles) in vitro. Use logP measurements and X-ray crystallography to correlate hydrophobicity and binding pocket compatibility. Activity cliffs may emerge in dose-response assays against kinase panels .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC-MS over 48 hours. TGA identifies decomposition thresholds (>200°C), while DSC detects polymorphic transitions affecting solubility .

Q. How can pharmacokinetic (PK) parameters be evaluated preclinically?

- Methodological Answer : Use Caco-2 cell monolayers to predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability). Microsomal stability assays (human liver microsomes) quantify metabolic clearance. Plasma protein binding is measured via ultrafiltration, and in vivo PK studies in rodents track half-life (t½) and bioavailability (F%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.